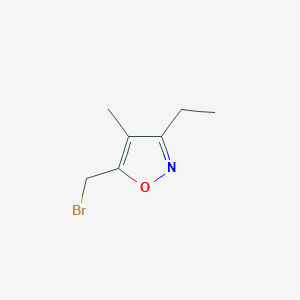

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQVTGINFNXHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of 3-ethyl-4-methyl-1,2-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Major Products

The major products formed from these reactions include azides, thiocyanates, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery, particularly for designing molecules with antimicrobial or anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle arrest .

Comparison with Similar Compounds

Key Observations :

- Bromine Position: Bromine at the 5-position (as in the target compound and C₁₀H₈BrNO) vs. 3-position (e.g., 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole, C₉H₇BrN₂O) influences electronic properties and binding affinity in biological systems .

Biological Activity

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound possesses a bromomethyl group that enhances its reactivity towards biological molecules. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can significantly influence its biological activity.

The primary mechanism of action for this compound involves the covalent interaction of its bromomethyl group with nucleophilic sites on proteins or DNA. This interaction can lead to:

- Inhibition of enzyme activity : The compound may disrupt the function of enzymes critical for cellular processes.

- Disruption of cellular processes : By modifying nucleic acids or proteins, it may interfere with normal cellular signaling and metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study evaluating various oxazole derivatives found that certain substitutions could enhance antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to be effective at low concentrations .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 2.0 | Staphylococcus aureus |

| This compound | 4.0 | Escherichia coli |

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. In a comparative analysis, this compound was shown to inhibit cell proliferation in various cancer cell lines at submicromolar concentrations. For instance:

| Cell Line | IC50 (nM) |

|---|---|

| MCF7 (Breast) | 50 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 40 |

These findings suggest that the compound could serve as a lead in developing new anticancer agents .

Case Studies

- Immunomodulatory Effects : A study on isoxazole derivatives indicated that compounds similar to this compound could modulate immune responses by affecting cytokine production. This suggests potential applications in autoimmune diseases or as adjuvants in vaccines .

- Enzyme Inhibition : Research has demonstrated that oxazole derivatives can act as potent inhibitors of prolyl oligopeptidase (PREP), an enzyme involved in neuropeptide metabolism. The IC50 values for these compounds were significantly low, indicating high potency .

Q & A

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors (e.g., substituted oxazoles) with brominating agents (e.g., NBS or HBr/AcOH) in anhydrous solvents like dichloromethane or ethanol. For example, describes a reflux procedure with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration.

- Purity Validation :

Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures correct molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection requires a Bruker SMART diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Use SHELXS-97 for structure solution and SHELXL-97 for refinement ( ). Key steps:

- Data Processing : Apply multi-scan absorption corrections.

- Refinement : Anisotropic displacement parameters for non-H atoms; isotropic refinement for H-atoms.

- Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.5 eÅ⁻³) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) across studies be reconciled?

- Methodological Answer : Discrepancies often arise from resolution limits or twinning. To resolve:

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.

- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning and apply twin-law refinement in SHELXL.

- Comparative Analysis : Cross-reference with analogous structures (e.g., 5-phenylisoxazole derivatives in ) to identify trends in bond geometry .

Q. What strategies ensure regioselective functionalization of the bromomethyl group in complex reactions?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Methodological approaches include:

- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices or electrostatic potential maps, identifying reactive sites.

- Protecting Groups : Temporarily block competing reactive sites (e.g., using TMS groups for oxazole nitrogen).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromomethyl site ().

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to monitor decomposition points (e.g., heating from 25°C to 300°C at 10°C/min).

- Photolytic Stability : Expose to UV light (254 nm) and track degradation via HPLC at 24/48/72-hour intervals.

- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent bromine loss ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.